

An In-Depth Technical Guide to the Hazards of Imidazole Sulfonyl Chlorides

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Compound of Interest

Compound Name: 5-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards associated with imidazole sulfonyl chlorides, a class of reagents widely used in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Due to their reactive nature, a thorough understanding of their potential risks is crucial for safe handling and use. This document outlines the toxicological profile, reactivity hazards, and relevant experimental protocols for hazard assessment, and explores the potential mechanisms of toxicity at a cellular level.

Toxicological Hazards

Imidazole sulfonyl chlorides are primarily classified as corrosive and irritant compounds. The primary hazards are associated with direct contact, leading to severe damage to the skin, eyes, and respiratory tract. While specific quantitative toxicity data for a wide range of imidazole sulfonyl chlorides is not extensively available in public literature, data from related compounds and the parent imidazole molecule provide a basis for hazard assessment.

Acute Toxicity

The acute toxicity of imidazole sulfonyl chlorides is of significant concern. Direct contact can cause immediate and severe tissue damage.

- Oral Toxicity: While specific LD50 values for various imidazole sulfonyl chlorides are not readily found, the parent compound, imidazole, has a reported oral LD50 in rats ranging from 220 to 970 mg/kg of body weight, indicating moderate acute toxicity if ingested.[1][2] For 1-ethenyl-1H-imidazole, the oral LD50 in rats is approximately 1040 mg/kg bw. Given the corrosive nature of the sulfonyl chloride moiety, ingestion of these compounds can be expected to cause severe burns to the gastrointestinal tract.
- Dermal Toxicity: Imidazole sulfonyl chlorides are corrosive to the skin.[3] Prolonged or extensive contact can lead to chemical burns and necrosis. The dermal LD50 for 1-methyl-1H-imidazole is reported to be between 400–640 mg/kg bw in rabbits, indicating moderate to high dermal toxicity.[3]
- Inhalation Toxicity: Inhalation of dust or fumes from imidazole sulfonyl chlorides can cause severe irritation to the respiratory tract, potentially leading to pulmonary edema.[4]

Table 1: Acute Toxicity Data for Imidazole and Related Compounds

Compound	Test Species	Route of Exposure	LD50/LC50	Reference(s)
Imidazole	Rat	Oral	220 - 970 mg/kg	[1] [2]
1-Methyl-1H-imidazole	Rat	Oral	1144 mg/kg	[3]
1-Methyl-1H-imidazole	Rabbit	Dermal	400 - 640 mg/kg	[3]
1-Ethenyl-1H-imidazole	Rat	Oral	~1040 mg/kg	
4-Methylimidazole	Rat	Oral	751 mg/kg	[5]
4-Methylimidazole	Mouse	Oral	370 mg/kg	[5]
Methanesulfonyl Chloride	Rat	Oral	~175 mg/kg	[6]
Methanesulfonyl Chloride	Mouse	Oral	~200 mg/kg	[6]

Skin and Eye Irritation/Corrosion

The most pronounced hazard of imidazole sulfonyl chlorides is their corrosivity.

- Skin Corrosion: These compounds cause severe skin burns and damage.[\[3\]](#)[\[7\]](#) Contact with water or moisture, including perspiration on the skin, can lead to the formation of hydrochloric acid and sulfonic acid, contributing to their corrosive effects.
- Eye Damage: Contact with the eyes will cause severe irritation and can lead to irreversible eye damage.[\[3\]](#)

Genotoxicity and Carcinogenicity

There is limited specific data on the genotoxicity and carcinogenicity of imidazole sulfonyl chlorides. However, studies on the parent imidazole molecule have shown it to be non-

mutagenic in the Ames test and other assays.[\[8\]](#) Carcinogenicity studies on 4-methylimidazole have shown an increase in the incidence of alveolar/bronchiolar adenoma and carcinoma in mice.[\[9\]](#)

Reactivity and Stability Hazards

The high reactivity of imidazole sulfonyl chlorides, which makes them useful synthetic reagents, is also the source of significant hazards.

Hydrolytic Instability

Imidazole sulfonyl chlorides react with water, including atmospheric moisture, to produce the corresponding sulfonic acid and hydrochloric acid.[\[10\]](#)[\[11\]](#) This reaction is often vigorous and exothermic, and the liberated HCl is a corrosive gas. The rate of hydrolysis is influenced by the substituents on the imidazole ring.[\[12\]](#)

Thermal Instability

Upon heating, sulfonyl chlorides can decompose, releasing toxic fumes such as sulfur oxides and hydrogen chloride.[\[4\]](#) The thermal stability of imidazole sulfonyl chlorides can vary depending on their specific structure. Some imidazole-based ionic liquids have been shown to have high thermal stability, with decomposition temperatures exceeding 350°C.[\[13\]](#)[\[14\]](#)

Incompatibilities

Imidazole sulfonyl chlorides are incompatible with a range of substances, including:

- Water and moisture: Leads to hydrolysis and the release of corrosive acids.
- Alcohols and amines: Reacts exothermically to form sulfonate esters and sulfonamides, respectively.
- Strong bases: Can promote decomposition or unwanted side reactions.
- Strong oxidizing agents: May lead to vigorous or explosive reactions.

Experimental Protocols for Hazard Assessment

The assessment of the hazards of imidazole sulfonyl chlorides should be conducted following internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline details a procedure to assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

- Test Animal: The albino rabbit is the recommended species.
- Application: A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a small area of shaved skin (approximately 6 cm²).[\[15\]](#)
- Exposure: The test substance is held in contact with the skin under a semi-occlusive dressing for four hours.[\[16\]](#)
- Observation: After removal of the dressing, the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours, and then for up to 14 days.[\[15\]](#) [\[16\]](#)
- Scoring: The severity of the skin reactions is scored, and the substance is classified as corrosive or irritant based on the nature and reversibility of the observed effects.[\[16\]](#)

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause serious eye damage.

Methodology:

- Test Animal: The albino rabbit is the recommended species.
- Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[\[17\]](#)[\[18\]](#)

- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations are continued for up to 21 days if the effects are not resolved.[19]
- Evaluation: The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling. The severity and reversibility of the effects determine the classification of the substance.[17]
- Pain Management: To minimize animal distress, the use of topical anesthetics and systemic analgesics is recommended.[20]

In Vitro Alternatives

To reduce the use of animal testing, several in vitro methods have been developed and validated for assessing skin and eye irritation/corrosion.

- Reconstructed Human Epidermis (RhE) Models (OECD TG 431 & 439): These tests use three-dimensional models of human skin to assess cell viability after exposure to a test chemical to predict skin corrosion or irritation potential.[21]
- Bovine Corneal Opacity and Permeability (BCOP) Test (OECD TG 437): This ex vivo method uses corneas from cattle to assess the potential of a substance to cause severe eye damage.[22]

Potential Mechanisms of Toxicity and Signaling Pathways

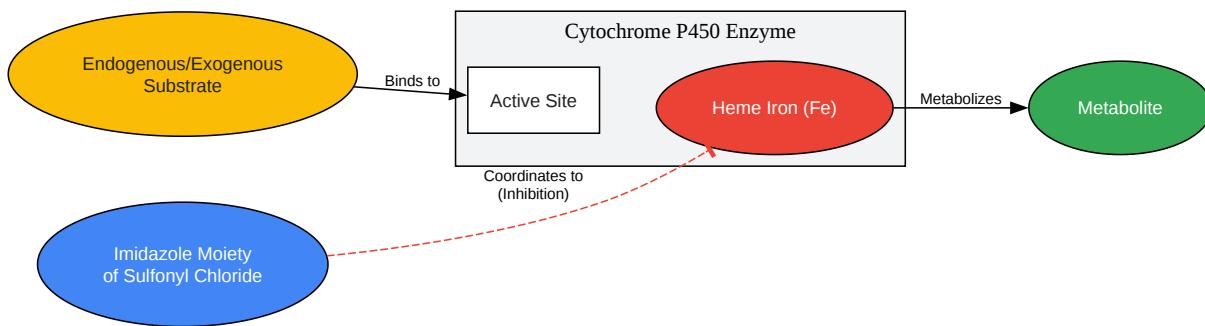
The toxicity of imidazole sulfonyl chlorides is not only due to their corrosive nature but may also involve interactions with specific cellular components and signaling pathways.

Inhibition of Cytochrome P450 Enzymes

The imidazole moiety is known to be an inhibitor of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases involved in the metabolism of a wide range of xenobiotics and endogenous compounds.

Mechanism: The nitrogen atom in the imidazole ring can coordinate to the heme iron of the CYP enzyme, leading to competitive inhibition of substrate binding and metabolism.[1][23][24]

This inhibition can have significant consequences for drug metabolism and can lead to drug-drug interactions.



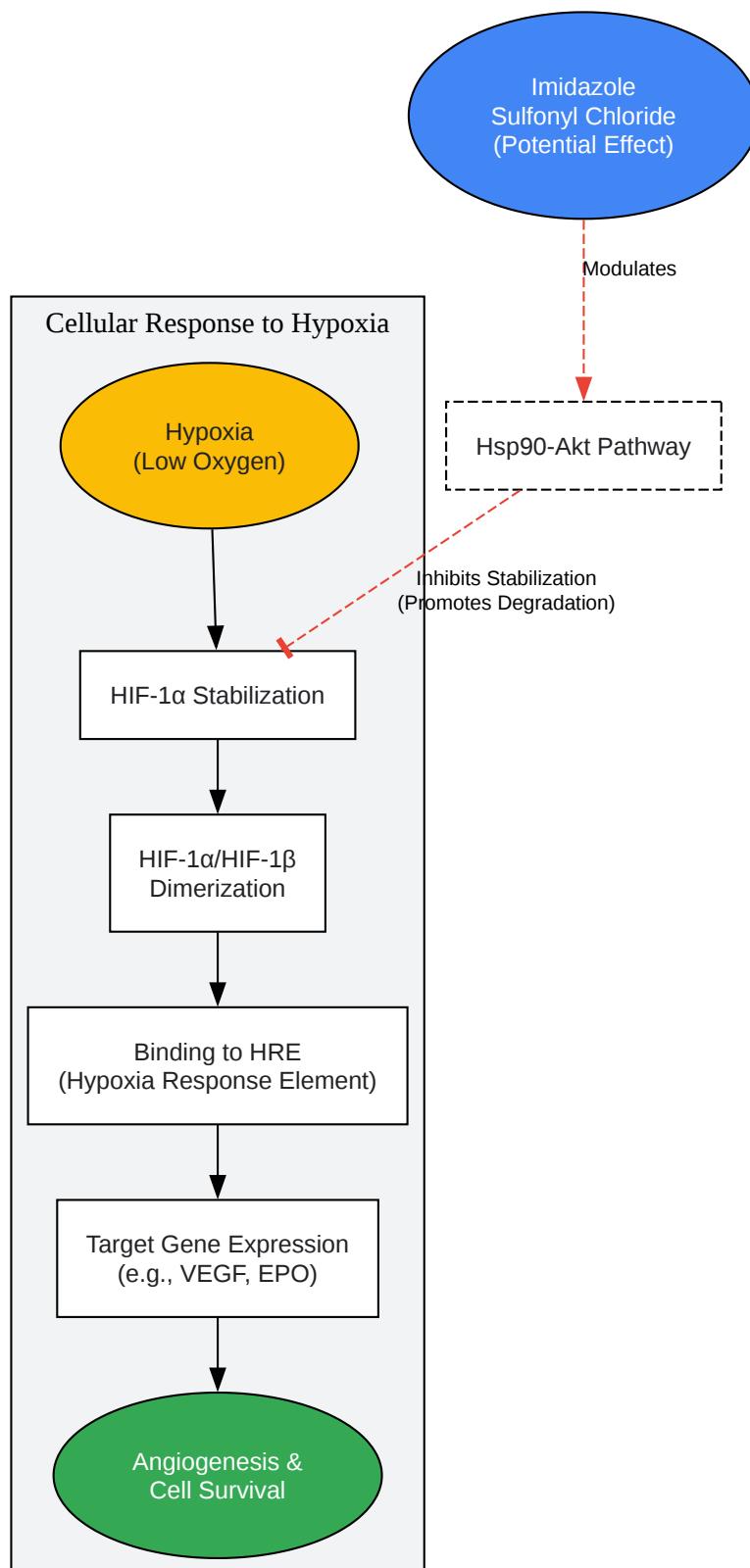
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Caption: Inhibition of Cytochrome P450 by the imidazole moiety.

Modulation of the Hypoxia-Inducible Factor (HIF)-1 α Pathway

Some benzimidazole analogues have been shown to inhibit the hypoxia-inducible factor (HIF)-1 pathway.^{[25][26]} HIF-1 is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia) and is often overexpressed in cancer cells.

Mechanism: While the exact mechanism for imidazole sulfonyl chlorides is not elucidated, related compounds have been shown to regulate the stability of the HIF-1 α subunit through the Hsp90-Akt signaling pathway, leading to its degradation.^{[25][26]} Inhibition of the HIF-1 α pathway can affect processes such as angiogenesis and cell survival.

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